The Mechanism of Action of AI-10-47 in Acute Myeloid Leukemia: A Technical Guide
The Mechanism of Action of AI-10-47 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Targeting the CBFβ-SMMHC/RUNX1 Fusion Protein
Acute Myeloid Leukemia with the chromosomal inversion inv(16)(p13q22) is characterized by the expression of the oncogenic fusion protein CBFβ-SMMHC. This fusion protein is a key driver of leukemogenesis. It is formed from the fusion of Core Binding Factor β (CBFβ) and the smooth-muscle myosin heavy chain (SMMHC).
Signaling Pathways and Cellular Consequences
-
Induction of Apoptosis: The restoration of normal gene expression programs, including the downregulation of key survival genes like MYC, ultimately triggers apoptosis in inv(16) AML cells.[1][7] This effect is selective for cells expressing the CBFβ-SMMHC fusion protein, with minimal impact on normal hematopoietic progenitors.[1][5]
Quantitative Data Summary
| Compound | Assay | Target | IC50 | Reference |
| AI-10-47 | FRET Assay | CBFβ-RUNX Binding | 3.2 µM | [3] |
| AI-10-49 | Cell Viability | ME-1 (inv(16) AML cell line) | Potent activity | [1] |
| AI-10-49 | Cell Viability | Normal human bone marrow cells | Negligible activity (> 25 µM) | [1] |
| Compound | Cell Type | Concentration | Effect on Viability (48h) | Reference |
| AI-10-49 | Primary inv(16) AML cells | 5 µM | Reduced viability | [1][2] |
| AI-10-49 | Primary inv(16) AML cells | 10 µM | Reduced viability | [1][2] |
| AI-10-47 | Primary inv(16) AML cells | 5 µM, 10 µM | Less potent than AI-10-49 | [1][2] |
| AI-10-49 | Primary AML cells (normal karyotype) | Up to 10 µM | Negligible effect | [1] |
| Compound | Cell Type | Concentration | Effect on Colony Forming Units (CFU) | Reference |
| AI-10-49 | inv(16) AML cells | 5 µM | ~40% reduction | [1] |
| AI-10-49 | inv(16) AML cells | 10 µM | ~60% reduction | [1] |
| AI-10-47 | inv(16) AML cells | Up to 10 µM | No change | [1] |
| AI-10-49 | AML cells (normal karyotype) | Up to 10 µM | No change | [1] |
| AI-10-49 | CD34+ cord blood cells | Up to 10 µM | No change | [1] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Co-Immunoprecipitation (Co-IP) Assay
-
Cell Lysis: Cells are lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[4]
-
Immunoprecipitation: RUNX1 is immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads. The mixture is rotated for 5 hours.[4]
-
Western Blotting: The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane for western blotting. The membrane is probed with antibodies against CBFβ and RUNX1 to detect the amount of CBFβ co-immunoprecipitated with RUNX1.
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the compounds on AML and normal cells.
-
Cell Seeding: AML cell lines are cultured at 5 x 10^5 cells/ml in 96-well plates.[4]
-
Compound Treatment: Cells are treated with various concentrations of the test compound or DMSO for 48 hours.[4]
-
Staining: Cells are stained with a viability dye such as DAPI (4',6-diamidino-2-phenylindole).[4]
-
Flow Cytometry: At least 2 x 10^4 events per condition are analyzed on a flow cytometer.[4]
-
Data Analysis: Cells negative for DAPI staining are scored as viable. The percentage of viable cells relative to the DMSO control is calculated.[4]
Colony-Forming Unit (CFU) Assay
This assay evaluates the effect of the compounds on the self-renewal capacity of hematopoietic progenitors.
-
Cell Treatment: CD34+ purified primary human AML or normal hematopoietic progenitor cells are treated with the test compound or DMSO at indicated concentrations.
-
Plating: Cells are plated in a semi-solid methylcellulose medium that supports the growth of hematopoietic colonies.
-
Incubation: Plates are incubated for a period that allows for colony formation (typically 10-14 days).
-
Colony Counting: The number of colonies is counted and expressed as a percentage relative to the DMSO control.
Logical Relationships and Therapeutic Implications
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
